molecular formula C9H17NO B13168861 2-(Azetidin-3-YL)hexan-3-one

2-(Azetidin-3-YL)hexan-3-one

Cat. No.: B13168861
M. Wt: 155.24 g/mol
InChI Key: JMMTVOHGIKHRPG-UHFFFAOYSA-N
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Description

2-(Azetidin-3-YL)hexan-3-one is a heterocyclic compound featuring an azetidine ring, which is a four-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for 2-(Azetidin-3-YL)hexan-3-one are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-YL)hexan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Azetidin-3-YL)hexan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-YL)hexan-3-one involves its interaction with molecular targets and pathways in biological systems. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered ring containing one nitrogen atom.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

    Piperidine: A six-membered ring with one nitrogen atom.

Uniqueness

2-(Azetidin-3-YL)hexan-3-one is unique due to its combination of the azetidine ring and the hexan-3-one moiety. This structure imparts specific chemical and biological properties that are not present in simpler azetidine derivatives .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-(azetidin-3-yl)hexan-3-one

InChI

InChI=1S/C9H17NO/c1-3-4-9(11)7(2)8-5-10-6-8/h7-8,10H,3-6H2,1-2H3

InChI Key

JMMTVOHGIKHRPG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C)C1CNC1

Origin of Product

United States

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